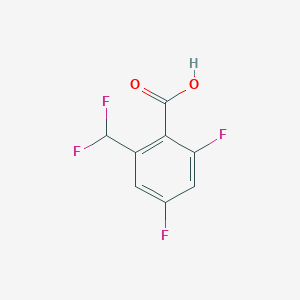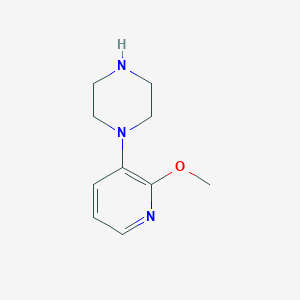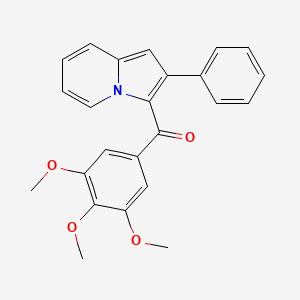
2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trimethoxybenzoyl group, and an indolizine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine typically involves multiple steps, starting with the construction of the indolizine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenyl and trimethoxybenzoyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a pharmacophore, interacting with various biological targets. Its trimethoxybenzoyl group, in particular, has been associated with anti-cancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a promising candidate for further research and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Mecanismo De Acción
The mechanism by which 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Phenyl-3-(3,4,5-trimethoxybenzoyl)thiazole
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness: 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine stands out due to its unique indolizine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its trimethoxybenzoyl group enhances its reactivity and potential for biological activity, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C24H21NO4 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(2-phenylindolizin-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H21NO4/c1-27-20-13-17(14-21(28-2)24(20)29-3)23(26)22-19(16-9-5-4-6-10-16)15-18-11-7-8-12-25(18)22/h4-15H,1-3H3 |
Clave InChI |
OJUOOAPGSSWVCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


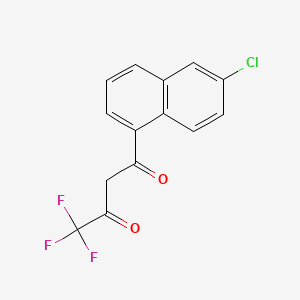
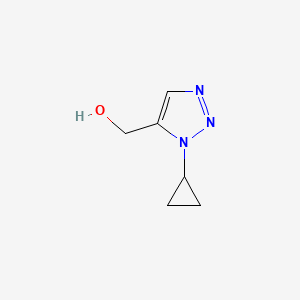
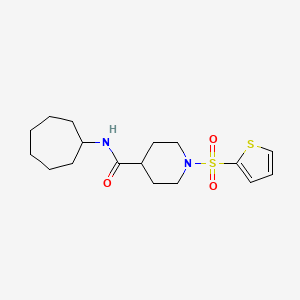
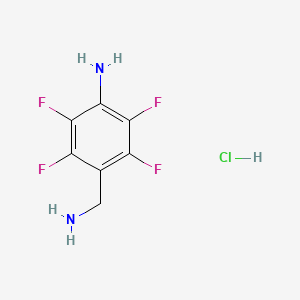
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
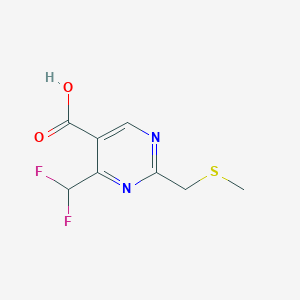
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)


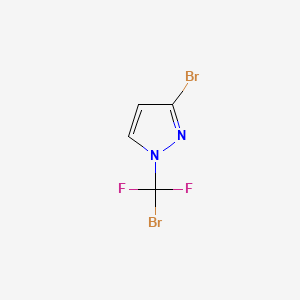
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
